molecular formula C16H18N6O3S2 B2963165 N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 394235-74-6

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B2963165
CAS No.: 394235-74-6
M. Wt: 406.48
InChI Key: QQGCCQHNMQAFQE-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,5-dimethoxyphenyl group at position 5 and a propanamide linker at position 2. The propanamide moiety is further functionalized with a sulfanyl group attached to a 4-methyl-1,2,4-triazole ring. This structure combines electron-rich aromatic systems (dimethoxyphenyl), sulfur-containing heterocycles (thiadiazole and triazole), and a flexible alkyl chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S2/c1-9(26-16-21-17-8-22(16)2)13(23)18-15-20-19-14(27-15)11-7-10(24-3)5-6-12(11)25-4/h5-9H,1-4H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGCCQHNMQAFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the thiadiazole and triazole rings, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and agricultural applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures, with solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It is studied for its use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and triazole rings can bind to active sites, inhibiting the function of key proteins involved in cellular processes. This inhibition can lead to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound (Estimated) CAS 394235-48-4 CAS 690960-07-7
Molecular Weight ~406.5 g/mol 376.5 g/mol 548.1 g/mol
XLogP3 ~3.5–4.0 Not reported 7.3
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 8–9 8 7
Topological Polar Surface Area ~150–160 Ų Not reported 154 Ų

The target compound’s additional methoxy groups likely reduce its XLogP3 compared to the chlorophenyl-containing analog (CAS 690960-07-7), enhancing solubility. However, its higher molecular weight compared to CAS 394235-48-4 may limit bioavailability .

Spectral and Tautomeric Behavior

  • IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives (as seen in ) confirms cyclization, which would apply to the target’s thiadiazole-triazole system. The presence of νC=S (~1240–1255 cm⁻¹) and νNH (~3270–3414 cm⁻¹) bands would distinguish thione tautomers, critical for stability and reactivity .
  • NMR : The 2,5-dimethoxyphenyl group would show distinct aromatic protons (δ 6.5–7.5 ppm) and methoxy signals (δ ~3.8 ppm), while the triazole and thiadiazole protons would resonate in the δ 8.0–9.0 ppm range, as observed in analogs .

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse sources and presents detailed data regarding its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring and a triazole moiety, which are known for their biological activity. The molecular formula is C17H20N4O5SC_{17}H_{20}N_4O_5S with a molecular weight of 392.43 g/mol. Its structure can be represented as follows:

SMILES COCC1 NN C S N C1C2CC N C2 O O C C2C CC OC C2OC\text{SMILES COCC1 NN C S N C1C2CC N C2 O O C C2C CC OC C2OC}

Biological Activity Overview

The biological activities of this compound can be summarized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For example, derivatives of thiadiazole have shown effectiveness against various bacterial strains and fungi. In one study, compounds similar to this compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study highlighted that thiadiazole derivatives exhibited significant cytotoxicity against prostate cancer (PC3) and colon cancer (HCC-2998) with GI50 values indicating strong growth inhibition . The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance the anticancer activity by promoting apoptosis in cancer cells.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50/Effectiveness
AntimicrobialStaphylococcus aureus, Candida albicansEffective against resistant strains
AnticancerProstate Cancer (PC3), Colon Cancer (HCC-2998)GI50 values: -5.48 (PC3), -5.31 (HCC)
CytotoxicityVarious tumor cell linesSignificant cytotoxic effects noted

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The compound may inhibit key signaling pathways that lead to cancer cell survival while promoting apoptotic processes in malignant cells.

Case Studies

Several studies have reported on the biological evaluation of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups showed enhanced antimicrobial activity .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects on various cancer cell lines, with some compounds achieving lower GI50 values than conventional chemotherapy agents like cisplatin .

Q & A

Q. What are the key steps for synthesizing N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Condensation of 2,5-dimethoxyphenyl derivatives with thiosemicarbazide to form the 1,3,4-thiadiazole core (reflux in POCl₃ at 90°C for 3 hours, followed by neutralization with ammonia to precipitate intermediates) .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution, using sodium hydroxide in aqueous ethanol to react with 4-methyl-4H-1,2,4-triazole-3-thiol .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for thiadiazole to triazole), solvent polarity (THF/water mixtures), and temperature (60–80°C) to enhance yields (reported 68–95% in analogous syntheses) .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify key signals:
  • Thiadiazole protons (δ 8.2–8.5 ppm).
  • Dimethoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃).
  • Triazole-sulfanyl protons (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H stretch at 3200–3400 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity or stability)?

  • Methodological Answer :
  • Case Example : If molecular docking predicts high binding affinity but in vitro assays show low activity:
  • Re-evaluate Assay Conditions : Check solvent polarity (DMSO vs. aqueous buffers), cell line specificity, or compound purity (HPLC ≥95%) .
  • Reanalyze Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvation effects in simulations .
  • Reference : Cross-validate with X-ray crystallography to confirm binding modes .

Q. What strategies are effective for designing analogs to improve this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modification :
  • Replace dimethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .
  • Introduce heterocyclic variations (e.g., pyrazole instead of triazole) to modulate steric effects .
  • SAR Studies : Test analogs in dose-response assays (IC₅₀/EC₅₀) and correlate with LogP values (computational tools: ChemAxon, MOE) .

Q. How can flow chemistry techniques optimize the continuous synthesis of this compound?

  • Methodological Answer :
  • Setup : Use microreactors with controlled flow rates (0.1–1.0 mL/min) and temperature zones (50–90°C) .
  • Parameters to Monitor : Residence time (5–15 min), reagent stoichiometry (1:1.5 ratio), and in-line purification (scavenger resins) .
  • Advantages : Improved reproducibility (≤5% yield variation) and reduced side-product formation .

Q. What protocols are recommended for evaluating this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze via HPLC .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (reported range: 180–220°C for similar thiadiazoles) .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor degradation kinetics .

Data Analysis & Experimental Design

Q. How should researchers address conflicting antimicrobial activity data across different studies?

  • Methodological Answer :
  • Standardize Assays : Use CLSI/FDA guidelines for MIC/MBC determinations (e.g., broth microdilution) .
  • Control Variables : Ensure consistent inoculum size (1–5 × 10⁵ CFU/mL) and solvent concentration (DMSO ≤1% v/v) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant outliers .

Q. What computational tools are most reliable for predicting this compound’s ADMET properties?

  • Methodological Answer :
  • Software : Use SwissADME or ADMETLab 2.0 for solubility (LogS), permeability (Caco-2 model), and cytochrome inhibition .
  • Key Parameters :
  • Lipinski’s Rule of Five : MW ≤500, LogP ≤5, H-bond donors ≤5 .
  • Toxicity : Predict hepatotoxicity via ProTox-II (LD₅₀ >500 mg/kg preferred) .

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